Synthetic Utility: Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleosides
The compound is explicitly disclosed as an 'important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' [1]. This functional role differentiates it from unsubstituted 2,7-diazaspiro[4.4]nonan-3-one (CAS 1226550-00-0), which is a more general-purpose spirocyclic γ-lactam building block not specifically tied to a nucleoside pathway .
| Evidence Dimension | Designated synthetic utility in patent literature |
|---|---|
| Target Compound Data | Identified as a key intermediate for a novel 5-substituted pyrimidine carbocyclic nucleoside [1] |
| Comparator Or Baseline | 2,7-Diazaspiro[4.4]nonan-3-one (CAS 1226550-00-0): no such designated role in nucleoside synthesis |
| Quantified Difference | Not quantifiable; categorical difference in published application context |
| Conditions | Patent disclosure context; no yield or purity data available |
Why This Matters
For a medicinal chemistry team synthesizing 5-substituted pyrimidine nucleoside analogs, this compound provides a purpose-built intermediate that its non-pyrimidinylated scaffold analog does not.
- [1] He, Y. Semantic Scholar Author Profile. Compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. View Source
